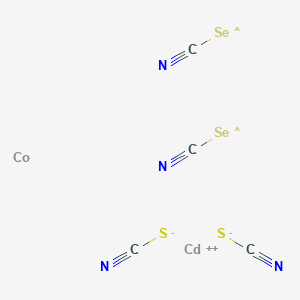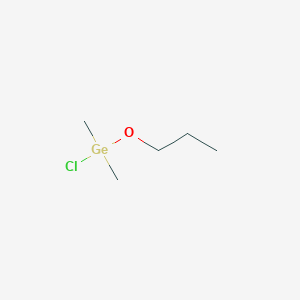
Chloro(dimethyl)propoxygermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(dimethyl)propoxygermane is an organogermanium compound that features a germanium atom bonded to a chlorine atom, two methyl groups, and a propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)propoxygermane typically involves the reaction of germanium tetrachloride with dimethylpropoxygermane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include palladium or platinum complexes, which facilitate the substitution of chlorine atoms with the desired organic groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(dimethyl)propoxygermane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
Chloro(dimethyl)propoxygermane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Chloro(dimethyl)propoxygermane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes, including signal transduction, gene expression, and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro(dimethyl)ethoxygermane
- Chloro(dimethyl)methoxygermane
- Chloro(dimethyl)butoxygermane
Uniqueness
Chloro(dimethyl)propoxygermane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
62982-10-9 |
|---|---|
Formule moléculaire |
C5H13ClGeO |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
chloro-dimethyl-propoxygermane |
InChI |
InChI=1S/C5H13ClGeO/c1-4-5-8-7(2,3)6/h4-5H2,1-3H3 |
Clé InChI |
YWOUBJAUXRLPRS-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Ge](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


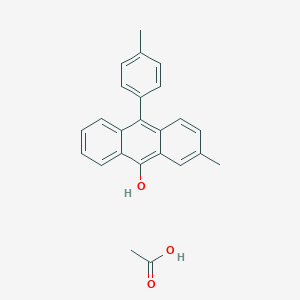
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)
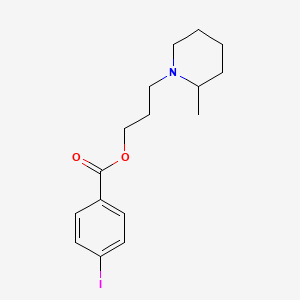
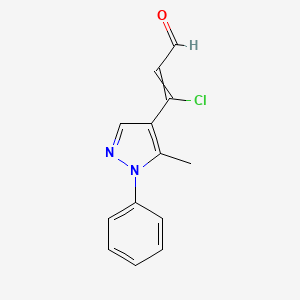

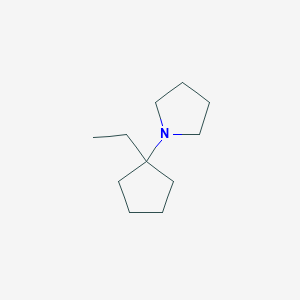
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
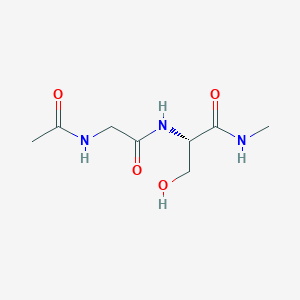
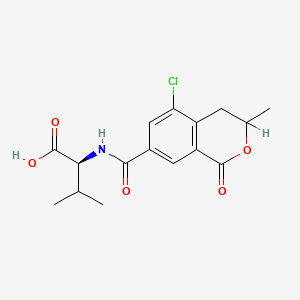

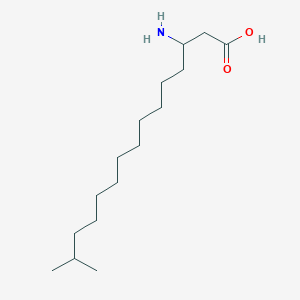
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
